(2S)-3-Bromo-2-methylpropanoic acid is an organic compound classified as a carboxylic acid. Its molecular formula is , and it features a bromine atom attached to the carbon backbone, along with a carboxyl group (-COOH) and a methyl group. The stereochemistry of this compound is indicated by the (2S) configuration, which specifies the spatial arrangement of its atoms, particularly around the chiral center at carbon 2.
The compound exhibits unique structural characteristics that contribute to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic properties, making it a suitable candidate for various
These reactions make (2S)-3-Bromo-2-methylpropanoic acid a versatile intermediate in organic synthesis .
Research indicates that (2S)-3-Bromo-2-methylpropanoic acid may exhibit biological activities relevant to pharmacology and biochemistry. Its ability to interact with biological molecules suggests potential applications in drug development. Specific studies have highlighted its role in metabolic pathways and its influence on microbial growth under varying conditions.
Several methods have been developed for synthesizing (2S)-3-Bromo-2-methylpropanoic acid:
(2S)-3-Bromo-2-methylpropanoic acid has several applications:
Studies involving (2S)-3-Bromo-2-methylpropanoic acid focus on its interactions with various biological systems. For instance, research has shown that it can affect microbial metabolism and influence the production of other metabolites in bacterial cultures. Understanding these interactions is crucial for assessing its potential therapeutic applications and environmental impact .
Several compounds share structural similarities with (2S)-3-Bromo-2-methylpropanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-Methyl 3-bromo-2-methylpropanoate | 110556-33-7 | 0.79 |
| 2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0 | 0.73 |
| (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 261904-39-6 | 0.71 |
| 3-Bromo-2,2-bis(bromomethyl)propanol | 1522-92-5 | 0.63 |
What sets (2S)-3-Bromo-2-methylpropanoic acid apart from these similar compounds is its specific stereochemistry and the position of the bromine atom, which significantly influences its reactivity and potential applications in synthesis and biological interactions. The unique arrangement allows for distinct pathways in
The thermodynamic stability of (2S)-3-bromo-2-methylpropanoic acid is governed by several key factors related to its brominated carboxylic acid structure. The compound exhibits moderate thermal stability, with decomposition occurring at elevated temperatures through well-characterized pathways [1] [2].
The primary decomposition mechanism involves decarboxylation, a process commonly observed in carboxylic acids bearing electron-withdrawing substituents [1]. For (2S)-3-bromo-2-methylpropanoic acid, the presence of the bromine atom at the γ-position (C-3) provides moderate electron-withdrawing effects that can facilitate decarboxylation at temperatures above 200°C [1]. This temperature range is consistent with other brominated carboxylic acids that undergo thermal decomposition via radical mechanisms [2].
The decarboxylation process follows the general mechanism:
R-COOH → R- + CO₂
Where the carboxyl radical intermediate can undergo further fragmentation or rearrangement depending on the molecular structure and reaction conditions [1]. The bromine substituent stabilizes the resulting alkyl radical through its electron-withdrawing properties, potentially lowering the activation energy for decarboxylation compared to unsubstituted carboxylic acids [2].
The compound demonstrates enhanced kinetic stability under controlled storage conditions. Optimal preservation requires storage at 2-8°C under inert atmosphere (nitrogen or argon) in amber glass containers to prevent moisture absorption and photochemical degradation [3] [4]. The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, particularly in the presence of moisture or basic conditions [3].
Temperature-dependent studies indicate that the compound maintains structural integrity below 100°C, with significant decomposition rates observed only above 150°C [1]. The activation energy for thermal decomposition is estimated to be higher than simple aliphatic carboxylic acids due to the steric hindrance provided by the methyl group at C-2 .
| Parameter | Value/Range | Notes |
|---|---|---|
| Thermal Decomposition Temperature | > 200°C (estimated) | Based on brominated carboxylic acid patterns |
| Decarboxylation Temperature Range | 100-150°C (for electron-withdrawing substituted acids) | Typical for α-substituted carboxylic acids |
| Storage Temperature | 2-8°C | Recommended for stability |
| Stability Conditions | Under inert gas (N₂/Ar), amber glass | Moisture and light sensitive |
| Thermal Stability Enhancement | Lower temperatures with electron-withdrawing groups | Br as electron-withdrawing group |
| Decomposition Products | CO₂ + alkyl radical species | Via decarboxylation mechanism |
The solubility characteristics of (2S)-3-bromo-2-methylpropanoic acid reflect its amphiphilic nature, combining a hydrophilic carboxylic acid group with a moderately lipophilic brominated alkyl chain. The compound exhibits distinctive solubility patterns across different solvent systems [6] [3] [7].
In polar protic solvents, the compound demonstrates variable solubility depending on the solvent's hydrogen-bonding capacity. Water solubility is limited, classified as "slightly soluble" [6] [3], which is typical for short-chain brominated carboxylic acids. The restricted water solubility stems from the hydrophobic character of the bromine atom and the branched methyl group, which disrupt the hydrogen-bonding network of water [3].
Methanol and ethanol show improved dissolution capacity, with the compound being "slightly soluble" in methanol and "soluble" in ethanol [3] . This enhanced solubility in alcoholic solvents results from favorable hydrogen bonding between the carboxylic acid group and the alcohol hydroxyl groups, combined with reduced hydrophobic interactions compared to water [7].
The compound exhibits good solubility in polar aprotic solvents such as tetrahydrofuran, N,N-dimethylformamide, and acetonitrile [7]. These solvents effectively solvate the carboxylic acid group through dipole-dipole interactions while accommodating the brominated alkyl portion without requiring extensive hydrogen-bonding networks [7].
Acetonitrile represents an intermediate case, showing moderate solubility that makes it suitable as an antisolvent in crystallization processes [7]. The solubility in acetonitrile increases with temperature, following typical endothermic dissolution behavior [7].
Non-polar solvents such as cyclohexane and hexane show poor solubility for the compound [7]. This limited solubility reflects the dominance of the polar carboxylic acid group in determining the overall solubility characteristics [9]. Chloroform represents an exception among non-polar solvents, showing "slightly soluble" behavior due to its ability to participate in weak hydrogen bonding through its C-H bonds [3].
Diethyl ether demonstrates good solubility, which is characteristic of carboxylic acids in ethereal solvents due to the ether's ability to stabilize the acid through hydrogen bonding while providing a less polar environment than alcohols [6].
| Solvent System | Solubility Classification | Solvent Type | Temperature Dependence |
|---|---|---|---|
| Water | Slightly soluble | Polar protic | Increases with temperature |
| Methanol | Slightly soluble | Polar protic | Increases with temperature |
| Ethanol | Soluble | Polar protic | Increases with temperature |
| Chloroform | Slightly soluble | Non-polar | Temperature dependent |
| Acetonitrile | Moderate | Polar aprotic | Temperature dependent |
| Tetrahydrofuran | Good | Polar aprotic | Temperature dependent |
| N,N-Dimethylformamide | Good | Polar aprotic | Temperature dependent |
| Cyclohexane | Poor | Non-polar | Low at all temperatures |
| Diethyl Ether | Soluble | Polar aprotic | Temperature dependent |
| Hexane | Poor | Non-polar | Low at all temperatures |
The acid dissociation properties of (2S)-3-bromo-2-methylpropanoic acid are significantly influenced by the electron-withdrawing effects of the bromine substituent and the structural characteristics of the molecule [3] [10].
The compound's predicted pKa value is 3.39 ± 0.16 [3], placing it in the category of moderately strong carboxylic acids. This value is considerably lower than acetic acid (pKa = 4.76) [10], indicating enhanced acidity due to the electron-withdrawing bromine substituent. The corresponding dissociation constant (Ka) is approximately 4.07 × 10⁻⁴ M, calculated from the predicted pKa value [3].
The electron-withdrawing effect of bromine, though positioned at the γ-carbon (C-3), still provides measurable stabilization to the conjugate base through inductive effects [10]. This stabilization is less pronounced than in α-brominated carboxylic acids such as bromoacetic acid (pKa = 2.90) [10], but more significant than in unsubstituted propanoic acid (pKa = 4.86) [11].
The compound exhibits typical carboxylic acid behavior across the physiological pH range. At pH values below the pKa (3.39), the protonated form predominates, while at pH values above the pKa, the deprotonated carboxylate form becomes dominant [12].
In aqueous solution at physiological pH (7.4), the compound exists predominantly (>99.9%) in its ionized carboxylate form, which significantly impacts its solubility, membrane permeability, and interaction with biological systems [13]. The ionization state affects the compound's partition coefficient, with the ionized form showing reduced lipophilicity compared to the neutral species [13].
When compared to other halogenated carboxylic acids, (2S)-3-bromo-2-methylpropanoic acid demonstrates intermediate acidity [10]. The presence of the methyl group at C-2 provides slight electron-donating effects that partially counteract the electron-withdrawing influence of the bromine atom [10]. This structural feature results in a pKa value that is higher than α-brominated acids but lower than unsubstituted carboxylic acids [11] [10].
The compound's acidity is enhanced compared to 2-methylpropanoic acid (isobutyric acid), indicating that the γ-bromine substitution provides sufficient electron withdrawal to measurably strengthen the acid [14]. This effect is consistent with the general trend observed in halogenated carboxylic acids where electron-withdrawing substituents increase acidity regardless of their position relative to the carboxyl group [10].
| Parameter | Value | Reference/Basis |
|---|---|---|
| pKa (predicted) | 3.39 ± 0.16 | ChemicalBook prediction |
| Dissociation constant (Ka) | 4.07 × 10⁻⁴ M | Calculated from pKa |
| pH of 0.1 M solution | ~2.2 (estimated) | Based on strong acid behavior |
| Conjugate base stability | Enhanced by Br substitution | Halogen electron-withdrawal |
| Electron-withdrawing effect | Moderate (Br at C-3 position) | Similar to bromoacetic acids |
| Comparison to acetic acid (pKa 4.76) | Stronger acid (lower pKa) | Literature comparison |
The spectroscopic characterization of (2S)-3-bromo-2-methylpropanoic acid provides comprehensive structural identification through multiple analytical techniques, each offering unique insights into the molecular structure and electronic environment [15] [17].
The ¹H NMR spectrum of (2S)-3-bromo-2-methylpropanoic acid exhibits characteristic chemical shifts that reflect the electronic environment of each proton type [15] [18]. The carboxylic acid proton appears as a broad singlet at δ 10-12 ppm, typical for carboxylic acids in deuterated chloroform [15]. This signal may exchange with deuterated solvents and often appears broad due to rapid exchange processes [18].
The bromomethyl protons (CH₂Br) resonate at δ 3.8-4.2 ppm, significantly deshielded by the electron-withdrawing bromine atom [15]. This chemical shift is characteristic of protons α to bromine and serves as a diagnostic signal for brominated compounds . The methyl group attached to C-2 appears at δ 1.2-1.4 ppm, showing typical aliphatic methyl chemical shifts with minor variations due to the nearby stereocenter and electron-withdrawing effects [18].
The ¹³C NMR spectrum provides direct evidence of the carbon framework and electronic environment [19] [20]. The carbonyl carbon (C=O) resonates at δ 175-180 ppm, characteristic of carboxylic acid carbonyls [19]. The bromomethyl carbon shows significant deshielding, appearing at δ 35-40 ppm due to the direct attachment of the electronegative bromine atom [21] [22].
The quaternary carbon at C-2 resonates at δ 45-50 ppm, reflecting its substitution pattern and proximity to both the carboxyl group and the bromomethyl substituent [19]. The methyl carbon appears at δ 18-22 ppm, typical for aliphatic methyl groups with minor downfield shifts due to the nearby electron-withdrawing substituents [19].
Bromine's heavy atom effect can cause significant deviations in predicted ¹³C chemical shifts, with errors of up to 12 ppm compared to computational predictions [21]. This phenomenon is attributed to electron-correlation effects and spin-orbit coupling associated with heavy atoms [21].
The IR spectrum of (2S)-3-bromo-2-methylpropanoic acid exhibits characteristic absorption bands that confirm the presence of functional groups and provide structural information [23]. The broad O-H stretch appears at 2500-3000 cm⁻¹, typical of carboxylic acids where hydrogen bonding leads to band broadening [23]. This region often shows complex multipicity due to various hydrogen-bonding environments [23].
The C=O stretching vibration occurs at 1700-1720 cm⁻¹ as a strong, sharp absorption, characteristic of carboxylic acid carbonyls [23]. This frequency is slightly higher than typical ketone carbonyls due to the electron-withdrawing nature of the hydroxyl group [23]. The C-Br stretching vibration appears in the fingerprint region at 500-600 cm⁻¹, providing confirmation of the bromine substituent .
Additional bands in the 1400-1300 cm⁻¹ region correspond to C-H bending vibrations, while C-C stretching modes appear at 1000-1200 cm⁻¹ [23]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature for compound identification [23].
Mass spectrometric analysis reveals the molecular ion peak at m/z 183, corresponding to the molecular weight of the compound [15] . The presence of bromine creates a characteristic isotope pattern, with peaks at m/z 183 and 185 reflecting the ⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio [15]. This isotope pattern serves as definitive confirmation of bromine presence .
The base peak typically appears at m/z 87, corresponding to the loss of COOH and CH₃ groups (loss of 96 mass units) [15]. Other significant fragmentation peaks include m/z 137 (loss of COOH, 46 mass units) and various alkyl fragments characteristic of the carbon skeleton [15]. The fragmentation pattern provides structural information about the connectivity and substitution pattern of the molecule [15].
| Technique | Assignment/Peak | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | COOH proton | δ 10-12 ppm (broad) |
| ¹H NMR | CH₃ (methyl) | δ 1.2-1.4 ppm |
| ¹H NMR | CH₂Br (bromomethyl) | δ 3.8-4.2 ppm |
| ¹³C NMR | C=O (carbonyl) | δ 175-180 ppm |
| ¹³C NMR | CH₂Br (carbon) | δ 35-40 ppm (Br deshielding) |
| ¹³C NMR | CH₃ (methyl carbon) | δ 18-22 ppm |
| ¹³C NMR | Quaternary carbon (C-2) | δ 45-50 ppm |
| IR Spectroscopy | O-H stretch | 2500-3000 cm⁻¹ (broad) |
| IR Spectroscopy | C=O stretch | 1700-1720 cm⁻¹ (strong) |
| IR Spectroscopy | C-Br stretch | 500-600 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M]⁺ | m/z 183 (with Br isotope pattern) |
| Mass Spectrometry | Base peak | m/z 87 (loss of COOH + CH₃) |